9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine
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Overview
Description
9-ethyl-6-(methylthio)-9H-purin-2-amine is a purine derivative with the molecular formula C8H10N4S. This compound is part of the broader class of purine analogs, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-(methylthio)-9H-purin-2-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with ethylamine and methylthiol in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 140°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-(methylthio)-9H-purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
9-ethyl-6-(methylthio)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-ethyl-6-(methylthio)-9H-purin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby interfering with normal cellular processes. This compound may also disrupt protein-protein interactions, which is crucial in pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
6-mercaptopurine: Another purine analog used in cancer treatment.
6-thioguanine: Known for its use in chemotherapy.
8-azaguanine: Studied for its antiviral and anticancer properties.
Uniqueness
9-ethyl-6-(methylthio)-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methylthio groups contribute to its lipophilicity and ability to penetrate cellular membranes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
13153-64-5 |
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Molecular Formula |
C8H11N5S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
9-ethyl-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-3-13-4-10-5-6(13)11-8(9)12-7(5)14-2/h4H,3H2,1-2H3,(H2,9,11,12) |
InChI Key |
NLCAECHDWMZGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=C(N=C2SC)N |
Origin of Product |
United States |
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